molecular formula C13H10OS2 B1299955 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one CAS No. 886-78-2

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one

Cat. No. B1299955
CAS RN: 886-78-2
M. Wt: 246.4 g/mol
InChI Key: IWLDEULFZPGROA-UHFFFAOYSA-N
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Description

Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .


Synthesis Analysis

Chalcones are usually synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde and an aromatic ketone . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .


Molecular Structure Analysis

The molecular structure of chalcones generally consists of two aromatic rings (A and B) which are connected by a three-carbon α,β-unsaturated carbonyl system .


Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to the presence of reactive α,β-unsaturated carbonyl system. They can act as precursors for the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones depend on the nature of the substituent on the aromatic rings. For example, the introduction of electron-donating groups can increase the reactivity of the chalcone .

Scientific Research Applications

Palladium Nanoparticle Catalysts

1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles, which are efficient in catalyzing Suzuki cross-couplings and Heck reactions under specific conditions. This makes them valuable in organic synthesis and materials science (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Curcumin-Type Derivatives

The compound has been used in synthesizing curcumin-type derivatives, which are significant in pharmaceutical and medicinal chemistry research. These derivatives are synthesized from aromatic aldehydes and ketones and have potential applications in drug development (Guo Ya-nin, 2013).

Photochemical Reactions

It's involved in [2 + 2] photochemical reactions, particularly in the context of crystal engineering and solid-state chemistry. This has implications for developing materials with specific optical properties (Santra & Biradha, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, like 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one, has been studied for understanding molecular interactions and conformational dynamics, important in materials and pharmaceutical chemistry (Gudennavar, Gudennavar, & Dhanya, 2014).

Photochromic Reactions

Derivatives of the compound undergo reversible photochromic reactions in certain phases, which is crucial in the development of smart materials and sensors (Irie, Lifka, Kobatake, & Kato, 2000).

Ultrasound-Assisted Synthesis

The synthesis of 1,5-bis-(4-nitroaryl)-1,4-pentadien-3-one under ultrasound irradiation highlights advanced methods in chemical synthesis that could be more efficient than conventional methods (Xionghui Wei, 2006).

Anticancer Agents

Some derivatives of this compound, particularly 1,5-diheteroaryl-1,4-pentadien-3-ones, have been studied for their potential as anticancer agents. This research is crucial in drug discovery and pharmacology (Wang et al., 2015).

Electrochemical Applications

The compound has applications in the development of electrochromic conducting polymers, relevant in battery technology and electronic device development (Sotzing, Reynolds, & Steel, 1996).

Antibacterial Activity

1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadien-3-one has been screened for its potential antibacterial properties, indicating its significance in microbiology and pharmaceutical research (Purwanggana, Mumpuni, & Mulatsari, 2018).

Safety And Hazards

Like all chemicals, chalcones should be handled with care. They should be stored in a cool, dry place and protected from light. Always use appropriate personal protective equipment when handling them .

Future Directions

Chalcones and their derivatives continue to be a rich source of compounds with diverse and potent biological activities. Future research will likely focus on the synthesis of new chalcone derivatives and the exploration of their biological activities .

properties

IUPAC Name

(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLDEULFZPGROA-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FA Brovelli Sepúlveda, JC Bernède, S Marsillac… - 2002 - repositorio.uc.cl
Organic light-emitting diodes were obtained using a thiophene vynilic derivative polymer electrochemically synthesized. The electrochemistry of the thiophene vynilic derivative, 1, 5-bis (…
Number of citations: 0 repositorio.uc.cl
F Brovelli, JC Bernède, S Marsillac… - Journal of applied …, 2002 - Wiley Online Library
Organic light‐emitting diodes were obtained using a thiophene vynilic derivative polymer electrochemically synthesized. The electrochemistry of the thiophene vynilic derivative, 1,5‐bis(…
Number of citations: 12 onlinelibrary.wiley.com
WM Weber, LA Hunsaker, AM Gonzales… - Biochemical …, 2006 - Elsevier
The activator protein-1 (AP-1) family of transcription factors, including the most common member c-Jun-c-Fos, participates in regulation of expression of numerous genes involved in …
Number of citations: 95 www.sciencedirect.com

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